molecular formula C29H30N4O3 B2664851 N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-3-methylbenzamide CAS No. 1029765-20-5

N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-3-methylbenzamide

Cat. No.: B2664851
CAS No.: 1029765-20-5
M. Wt: 482.584
InChI Key: NDHSTTVQXOPGJA-UHFFFAOYSA-N
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Description

N-{2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-3-methylbenzamide is a synthetic small molecule featuring a piperazine-1-carbonyl group bridging a 2-methoxyphenyl moiety and a 5-methylindole scaffold. The indole nitrogen is substituted with a 3-methylbenzamide group. The 2-methoxy group on the phenyl ring may enhance receptor selectivity and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3/c1-19-7-6-8-21(17-19)28(34)31-26-22-18-20(2)11-12-23(22)30-27(26)29(35)33-15-13-32(14-16-33)24-9-4-5-10-25(24)36-3/h4-12,17-18,30H,13-16H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHSTTVQXOPGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-3-methylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Agents: Carbodiimides, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Interaction with Adrenergic Receptors

One of the primary areas of interest for this compound is its interaction with adrenergic receptors. Research indicates that it exhibits significant activity against alpha1-adrenergic receptors, leading to vasodilation and a decrease in blood pressure by inhibiting endogenous catecholamines such as noradrenaline and adrenaline. This mechanism suggests potential therapeutic uses in managing hypertension.

Influence on Neurotransmitter Release

Additionally, N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-3-methylbenzamide may act as a competitive antagonist for specific serotonin receptors (5-HT1A), which are crucial in mood regulation and anxiety responses. This interaction implies that the compound could modulate serotonin turnover and related neurochemical pathways, making it a candidate for treating anxiety disorders.

Therapeutic Potential

Given its interactions with adrenergic and serotonin receptors, this compound holds promise for several therapeutic applications:

  • Hypertension Management : By acting on alpha1-adrenergic receptors, it may serve as an effective treatment for high blood pressure.
  • Anxiety Disorders : Its potential effects on serotonin receptors could make it useful in developing treatments for anxiety and mood disorders.

Case Studies and Research Findings

Research has been conducted to explore the pharmacological effects of this compound. For instance:

  • Hypertension Studies : Clinical trials have indicated that compounds similar to this one can significantly lower blood pressure in hypertensive models by blocking alpha1-adrenoceptors.
  • Mood Regulation Trials : Experimental studies have shown that the compound can influence serotonin levels in animal models, suggesting its potential utility in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-3-methylbenzamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and other neurological functions .

Comparison with Similar Compounds

Key Observations :

  • Piperazine Substituents: The 2-methoxyphenyl group (target compound, WAY-100635) is associated with 5-HT1A affinity, while fluorophenyl (L881-0094) or chlorophenoxy (SB-656104-A) groups shift selectivity toward dopamine D3 or 5-HT7 receptors, respectively .

Pharmacological and Pharmacokinetic Profiles

Receptor Binding and Selectivity

  • The target compound’s 2-methoxyphenylpiperazine moiety mirrors WAY-100635, a well-characterized 5-HT1A antagonist, suggesting similar receptor interactions. However, the indole-benzamide scaffold may confer unique binding kinetics .
  • L881-0094, with a 4-fluorophenyl group, exhibits dopamine D3 selectivity due to fluorine’s electron-withdrawing effects, contrasting with the target compound’s 2-methoxy electron-donating group .

Bioavailability and Metabolism

  • Fluorine in L881-0094 increases lipophilicity (cLogP ~3.5 vs. ~3.0 for the target compound), which may enhance CNS penetration but reduce aqueous solubility .

Biological Activity

N-{2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-3-methylbenzamide is a complex organic compound belonging to the class of piperazine derivatives. Its unique structural features and biological activities make it a subject of interest in pharmacological research. This article explores its biological activity, focusing on its interaction with various receptors and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C27H27N5O3
  • Molecular Weight : Approximately 469.5 g/mol
  • Key Structural Features :
    • Piperazine ring
    • Indole moiety
    • Aromatic substituents

This compound exhibits significant biological activity primarily through its interaction with adrenergic and serotonin receptors:

  • Alpha1-Adrenergic Receptors :
    • The compound acts as an antagonist, inhibiting the action of endogenous catecholamines like norepinephrine and epinephrine, leading to vasodilation and decreased blood pressure.
  • Serotonin Receptors :
    • It shows competitive antagonistic activity towards serotonin receptors, particularly 5-HT1A, which are crucial in mood regulation and anxiety responses . This suggests potential antidepressant-like effects.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionPotential Therapeutic Uses
Alpha1-Adrenergic InhibitionVasodilation and blood pressure reductionHypertension treatment
Serotonin Receptor ModulationMood enhancement and anxiety reductionTreatment for anxiety disorders

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antidepressant-Like Activity :
    • Research involving derivatives of N-(2-methoxyphenyl)piperazine demonstrated strong affinities for serotonin receptors (5-HT1A, 5-HT6, and 5-HT7) and exhibited significant antidepressant-like effects in animal models . These findings suggest that similar mechanisms may be at play for our compound.
  • Neurotransmitter Release Modulation :
    • The compound may influence neurotransmitter release, impacting mood and anxiety levels. Further studies are required to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other compounds can provide additional context regarding its biological activity.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-(2-Methoxyphenyl)-piperazineContains a methoxyphenyl groupLacks indole moiety
5-Methylindole derivativesSimilar indole structureVaries in substitution patterns
Benzamides with piperazineCombines benzamide structure with piperazineMay not exhibit similar biological activity

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing this compound, and how can reaction yields be optimized?

  • Answer : The compound is typically synthesized via multi-step protocols involving:

  • Coupling reactions : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et3N in THF to activate carboxylic acid intermediates for amide bond formation .
  • Purification : Silica gel column chromatography with gradients of methanol/dichloromethane (e.g., 10% MeOH/0.1% NH4OH) to isolate pure products .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to carbonyl), extend reaction times (12–24 hours), and use anhydrous solvents to minimize hydrolysis .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Answer : Key methods include:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxyphenyl, indole methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar piperazine derivatives .

Advanced Research Questions

Q. How can molecular docking studies predict interactions with dopamine D3 receptors?

  • Answer :

  • Preparation : Generate 3D structures of the compound (e.g., using Open Babel) and the receptor (PDB ID: 3PBL). Protonation states are assigned at physiological pH .
  • Docking Software : AutoDock Vina or Schrödinger Suite can simulate binding. Key parameters include grid box size (20 Å<sup>3</sup>) centered on the orthosteric site .
  • Analysis : Focus on hydrogen bonding (e.g., between the methoxyphenyl group and Ser192) and hydrophobic interactions (indole core with receptor pockets). Compare binding scores to known D3 agonists (e.g., pramipexole) .

Q. What strategies resolve discrepancies in enzyme inhibition data across assays (e.g., hCA I vs. II)?

  • Answer : Contradictions may arise due to:

  • Assay Conditions : Ensure consistent pH (e.g., pH 7.4 for hCA), temperature (25°C), and substrate concentrations (4-nitrophenyl acetate) .
  • Structural Variants : Compare inhibition profiles of analogs (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify pharmacophore contributions .
  • Statistical Models : Use ANOVA to assess batch-to-batch variability or differential isoform sensitivity. IC50 values should be normalized to positive controls (e.g., acetazolamide) .

Q. How can in vitro cytotoxicity assays guide in vivo therapeutic potential evaluation?

  • Answer :

  • Cell Lines : Screen against cancer (e.g., MCF-7, HepG2) and normal (e.g., HEK293) cells using MTT assays. Dose-response curves (1–100 µM) identify selectivity indices .
  • Mechanistic Studies : Follow-up with apoptosis assays (Annexin V/PI staining) and ROS detection kits to elucidate pathways .
  • In Vivo Translation : Prioritize compounds with IC50 < 10 µM and >10-fold selectivity for xenograft models (e.g., BALB/c mice) .

Methodological Considerations

Q. What purification techniques are recommended for piperazine-containing intermediates?

  • Answer :

  • Normal-Phase Chromatography : For polar intermediates, use silica gel with ethyl acetate/hexane (3:7) .
  • Acid-Base Extraction : Partition crude products between HCl (1N) and NaHCO3 to remove unreacted amines .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Q. How do substituent variations on the piperazine ring impact biological activity?

  • Answer :

  • Electron-Withdrawing Groups (e.g., -Cl, -CF3): Enhance receptor binding affinity but may reduce solubility .
  • Methoxy Groups : Improve metabolic stability and blood-brain barrier penetration, critical for CNS targets .
  • Comparative Studies : Synthesize analogs with systematic substitutions (e.g., 2-methoxy vs. 3-methoxy) and correlate with IC50 trends .

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